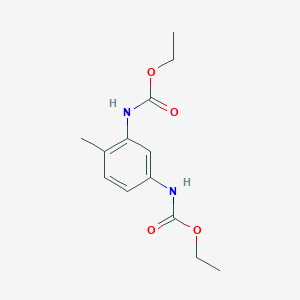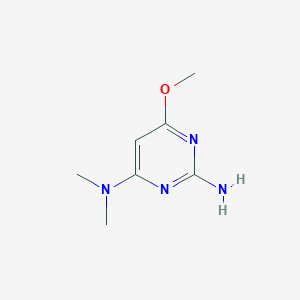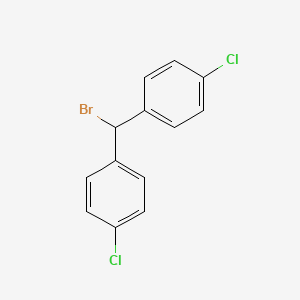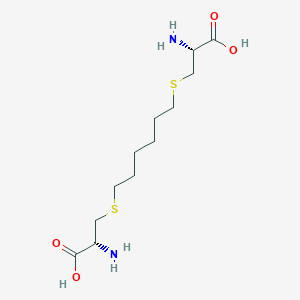![molecular formula C12H19N3O3S B8788778 Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- CAS No. 1784-16-3](/img/structure/B8788778.png)
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-
概要
説明
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a morpholine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted sulfonamide derivatives.
科学的研究の応用
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.
類似化合物との比較
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.
特性
CAS番号 |
1784-16-3 |
|---|---|
分子式 |
C12H19N3O3S |
分子量 |
285.36 g/mol |
IUPAC名 |
4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2 |
InChIキー |
VZARKMIVYCQLLB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8788708.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B8788712.png)


![Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788732.png)







![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)
